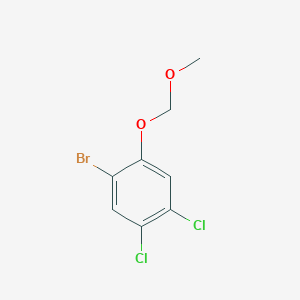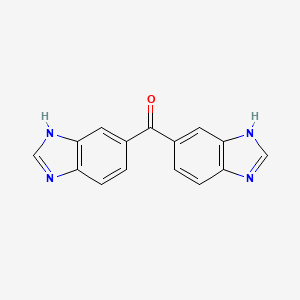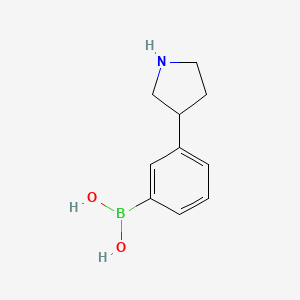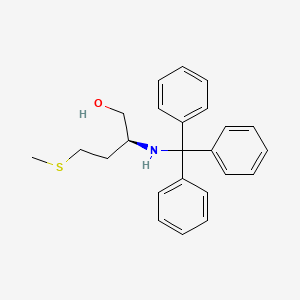![molecular formula C13H15BrO4 B14080311 5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole CAS No. 100713-33-5](/img/structure/B14080311.png)
5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 5th position and a tetrahydro-2H-pyran-2-yl-oxy-methyl group at the 6th position of the benzodioxole ring. Benzodioxoles are known for their bioactive properties and are often used in pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The subsequent step involves the reaction of the brominated benzodioxole with tetrahydro-2H-pyran-2-yl-oxy-methyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, toluene).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted benzodioxoles depending on the nucleophile used.
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated benzodioxole.
科学的研究の応用
1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- has several scientific research applications:
作用機序
The mechanism of action of 1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: The parent compound without the bromine and tetrahydro-2H-pyran-2-yl-oxy-methyl groups.
5-Bromo-1,3-Benzodioxole: Similar structure but lacks the tetrahydro-2H-pyran-2-yl-oxy-methyl group.
6-Bromo-1,3-Benzodioxole-5-Carboxaldehyde: Contains a carboxaldehyde group instead of the tetrahydro-2H-pyran-2-yl-oxy-methyl group.
Uniqueness
1,3-Benzodioxole, 5-bromo-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- is unique due to the presence of both the bromine atom and the tetrahydro-2H-pyran-2-yl-oxy-methyl group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and bioactivity, making it a valuable compound for various applications.
特性
CAS番号 |
100713-33-5 |
|---|---|
分子式 |
C13H15BrO4 |
分子量 |
315.16 g/mol |
IUPAC名 |
5-bromo-6-(oxan-2-yloxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H15BrO4/c14-10-6-12-11(17-8-18-12)5-9(10)7-16-13-3-1-2-4-15-13/h5-6,13H,1-4,7-8H2 |
InChIキー |
PJDCFNHTLBPFMX-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCC2=CC3=C(C=C2Br)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14080236.png)
![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)
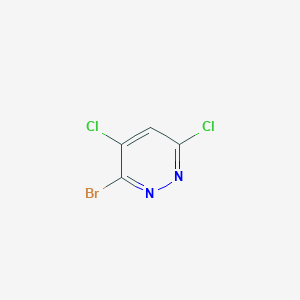
![7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14080276.png)
